
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- is a heterocyclic organic compound with the molecular formula C6H10O2. This compound is a derivative of tetrahydropyran and is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- can be achieved through several methods. One common approach involves the cyclization of 5-hydroxyhexanoic acid under acidic conditions to form the lactone ring . Another method includes the use of γ-hydroxy olefins in the presence of platinum catalysts to facilitate the formation of the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound often involves the use of lanthanide triflates as catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes. This method is preferred due to its high yield and stereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism by which 2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: A simpler analog without the methyl substitution.
Tetrahydro-2H-pyran-2-one: Another derivative with different substitution patterns.
5-Hydroxypentanoic acid δ-lactone: A related compound with a hydroxyl group.
Uniqueness
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
1121-72-8 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(5S)-5-methyloxan-2-one |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |
Clave InChI |
GQUBDAOKWZLWDI-YFKPBYRVSA-N |
SMILES isomérico |
C[C@H]1CCC(=O)OC1 |
SMILES canónico |
CC1CCC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)

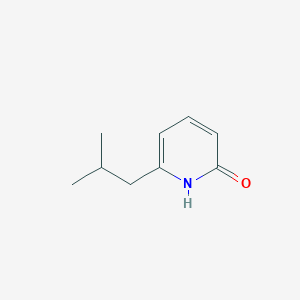
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)
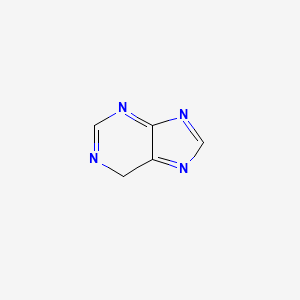

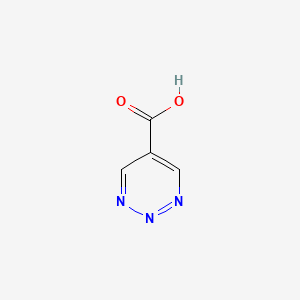

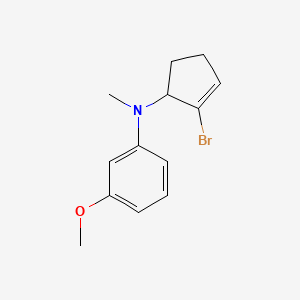

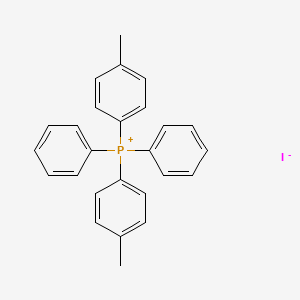
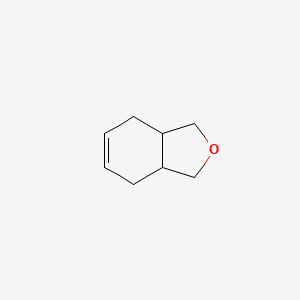
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)
